molecular formula C14H14INO3 B5120371 methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5120371
M. Wt: 371.17 g/mol
InChI Key: YUIZDOFWXWSPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a key role in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, this compound has been shown to have anticonvulsant activity.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments. This compound is easy to synthesize and has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of various diseases. However, this compound also has some limitations. For example, it has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the use of this compound as a radiolabeled imaging agent for PET imaging. Additionally, more studies could be conducted to further understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion
Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been extensively studied for its scientific research applications. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could focus on the development of new synthesis methods, the use of this compound as a radiolabeled imaging agent, and further understanding of its mechanism of action.

Synthesis Methods

Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-iodobenzoic acid with methyl 2-oxo-4-phenylbutanoate in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrazine hydrate to obtain the desired product.

Scientific Research Applications

Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been extensively studied for its scientific research applications. This compound has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a radiolabeled imaging agent for positron emission tomography (PET) imaging.

properties

IUPAC Name

methyl 4-(2-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO3/c1-8-13(14(18)19-2)10(7-12(17)16-8)9-5-3-4-6-11(9)15/h3-6,10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIZDOFWXWSPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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